Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a hydroxyl (-OH) group at the 7-position and an ethyl ester (-COOEt) at the 3-position.
Properties
IUPAC Name |
ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDOKYAYRHKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN2C1=NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160826, DTXSID701179368 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136178-56-8, 104556-86-7 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Malonic Acid Derivatives
A seminal method involves the condensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions. In a representative procedure, sodium ethoxide catalyzes the reaction in anhydrous ethanol at reflux temperatures (78–80°C), yielding dihydroxy-intermediate 1 (89% yield). Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces reactive sites at positions 5 and 7, forming 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield. Hydrolysis of the chlorinated intermediate under controlled acidic or basic conditions then installs the hydroxyl group at position 7.
Optimization Insight :
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Solvent Choice : Ethanol or acetic acid enhances reaction homogeneity and byproduct solubility.
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Catalyst : Piperidine (1–2 mol%) accelerates cyclization by deprotonating intermediates.
Cross-Coupling Approaches for Functionalization
Modern synthetic routes employ transition metal-catalyzed cross-coupling reactions to introduce substituents at specific positions of the pyrazolo[1,5-a]pyrimidine scaffold.
Site-Selective Sonogashira Coupling
A regioselective Sonogashira coupling strategy was developed for 2,6-dibromopyrazolo[1,5-a]pyrimidine (3 ), enabling sequential functionalization. Initial coupling at the C6 position with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₂Cl₂ and CuI in triethylamine at 60°C achieves 85–92% selectivity for the 6-alkynyl product. Subsequent C2 functionalization via Suzuki-Miyaura or Buchwald-Hartwig reactions introduces aryl or amine groups, respectively.
Representative Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| C6 Alkynylation | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 60°C | 78–85% |
| C2 Amination | Pd₂(dba)₃, Xantphos, KOtBu | 100°C | 65–72% |
Hydrolysis and Decarboxylation Pathways
Post-synthetic modification of ester groups provides access to the hydroxyl functionality. Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, synthesized via POCl₃-mediated chlorination, undergoes hydrolysis in 40% sulfuric acid at 120°C for 4 hours to yield the 7-hydroxyl derivative. Decarboxylation under thermal (260–270°C) or acidic conditions removes the ester group, though this step is often omitted to retain the carboxylate moiety for further derivatization.
Critical Parameters :
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Acid Concentration : >30% H₂SO₄ ensures complete hydrolysis without core degradation.
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Reaction Time : Prolonged heating (>6 hours) risks ring-opening side reactions.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for synthesizing ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate:
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits significant anti-inflammatory and analgesic effects. It has been studied for its ability to modulate pathways involved in pain and inflammation, suggesting potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases. Its structural similarity to other bioactive compounds positions it as a candidate for further pharmacological studies aimed at understanding its mechanism of action and efficacy in clinical settings .
Antitumor Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. This compound has been explored for its ability to inhibit tumor cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cancer progression . The compound's unique structural features may enhance its selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Study 1: In Vivo Anti-inflammatory Activity
A study conducted on animal models demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha when administered at therapeutic doses. This inhibition correlated with observable reductions in inflammation-related symptoms .
Case Study 2: Antitumor Efficacy
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. The results indicated a dose-dependent relationship between the concentration of the compound and the level of apoptosis observed .
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The 7-hydroxy substituent distinguishes this compound from related pyrazolo[1,5-a]pyrimidine carboxylates. Key comparisons include:
Table 1: Substituent Effects on Key Properties
Key Observations:
Stability and Purification
- Hydroxyl-containing compounds often require milder purification conditions. For example, Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (4b) is purified via flash chromatography (eluent: DCM/EtOAc), whereas polar hydroxyl analogs might need gradient elution with polar solvents .
Biological Activity
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring structure comprising both pyrazole and pyrimidine components. Its molecular formula is , and it is recognized for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Mode of Action
The compound exhibits its biological effects primarily through the inhibition of specific kinases, which are critical in many signaling pathways within cells. By disrupting phosphorylation events essential for signal transduction, this compound can alter cellular responses related to growth, differentiation, and apoptosis .
Biochemical Pathways
Research indicates that this compound interacts with multiple biological targets through hydrogen bonding and hydrophobic interactions. These interactions can influence various biochemical processes such as:
- Cell Signaling : Modulation of signaling pathways affecting cell proliferation.
- Gene Expression : Alterations in gene expression profiles due to kinase inhibition.
- Cell Metabolism : Impact on metabolic pathways leading to changes in cellular energy dynamics .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. For instance, studies have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values highlight its potency:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 312 |
| Escherichia coli | 400 |
These results suggest that the compound could be a viable candidate for developing new antimicrobial agents .
Antioxidant Activity
In addition to antimicrobial effects, the compound exhibits antioxidant properties. Comparative studies have shown that its Half-maximal Inhibitory Concentration (IC50) for scavenging free radicals is approximately 15.34 μM, which is comparable to ascorbic acid (IC50 = 13.53 μM). This suggests that this compound may serve as a potent natural antioxidant .
Anticancer Potential
The anticancer activity of this compound has also been investigated. In vitro studies on breast cancer cell lines (MCF-7) revealed cytotoxic effects with an IC50 value of 55.97 μg/mL. These findings indicate potential applications in cancer therapeutics, warranting further exploration into its efficacy against various cancer types .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For instance:
- Synthesis : A novel three-component reaction yielded derivatives with enhanced biological activities.
- Biological Evaluation : Compounds derived from this scaffold exhibited promising antibacterial and anticancer activities comparable to established drugs like etoposide.
Table of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
